4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid
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Overview
Description
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid is a complex organic compound with the molecular formula C30H20O7 It is known for its unique structure, which includes multiple carboxylic acid groups and a prop-2-ynoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 1,3,5-tris(4-carboxyphenyl)benzene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions to prevent oxidation.
Purification: The product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography may be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, or reduced forms.
Scientific Research Applications
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, leading to the formation of stable structures. These complexes exhibit unique properties, such as enhanced catalytic activity and selective binding to specific molecules . The pathways involved include coordination bonding, hydrogen bonding, and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-carboxyphenyl)benzoic acid: Similar structure but lacks the prop-2-ynoxy linkage.
4,4’-bis(3,5-dicarboxyphenoxy)benzoic acid: Contains additional carboxylic acid groups and different linkages.
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid is unique due to its prop-2-ynoxy linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s ability to form stable coordination complexes and contributes to its versatility in various applications .
Properties
Molecular Formula |
C30H20O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid |
InChI |
InChI=1S/C30H20O7/c1-2-15-37-27-25(19-5-11-22(12-6-19)29(33)34)16-24(18-3-9-21(10-4-18)28(31)32)17-26(27)20-7-13-23(14-8-20)30(35)36/h1,3-14,16-17H,15H2,(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
DKXPFOWYSZHTEP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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